molecular formula C13H22O4 B12442496 Tridec-2-enedioic acid

Tridec-2-enedioic acid

Cat. No.: B12442496
M. Wt: 242.31 g/mol
InChI Key: QMTCVGUNYZWEJH-UHFFFAOYSA-N
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Description

(2E)-tridec-2-enedioic acid is an organic compound with the molecular formula C13H22O4 It is a dicarboxylic acid with a double bond between the second and third carbon atoms in the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-tridec-2-enedioic acid typically involves the oxidation of corresponding alkenes or the use of specific catalysts to introduce the double bond at the desired position. One common method involves the use of Grignard reagents followed by oxidation to form the dicarboxylic acid. The reaction conditions often require controlled temperatures and the presence of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of (2E)-tridec-2-enedioic acid may involve large-scale oxidation processes using more efficient and cost-effective catalysts. These processes are designed to maximize yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2E)-tridec-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Alcohols, amines, and other nucleophiles can react with the carboxylic acid groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, and shorter-chain dicarboxylic acids. These products have diverse applications in different industries.

Scientific Research Applications

(2E)-tridec-2-enedioic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-tridec-2-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses, metabolic pathways, and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-butenedioic acid: A shorter-chain dicarboxylic acid with similar reactivity but different physical properties.

    (2E)-10-hydroxydec-2-enoic acid: Another dicarboxylic acid with a hydroxyl group, used in different applications.

Uniqueness

(2E)-tridec-2-enedioic acid is unique due to its longer carbon chain and specific positioning of the double bond, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that shorter-chain dicarboxylic acids may not fulfill.

Properties

IUPAC Name

tridec-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTCVGUNYZWEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(=O)O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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